molecular formula C17H23NO3S B11637128 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide

Cat. No.: B11637128
M. Wt: 321.4 g/mol
InChI Key: NGNDJNAOGXWTSZ-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide is a synthetic organic compound proposed for research applications, particularly in the field of cardiovascular biology. This molecule is characterized by a methanesulfonamide group linked to a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane core, a structure reminiscent of camphor-derived scaffolds known for their utility in medicinal chemistry. Its primary research value is hypothesized to stem from its potential activity as an analog of prostacyclin (PGI2), a crucial lipid mediator. Prostacyclin is a potent vasodilator and a key inhibitor of platelet aggregation, playing a vital role in maintaining cardiovascular homeostasis . It exerts its effects primarily by activating the G protein-coupled IP receptor, leading to an increase in intracellular cAMP levels and subsequent smooth muscle relaxation . Researchers are interested in such analogs to study the intricate balance between vasodilatory PGI2 and the vasoconstrictor thromboxane A2 (TXA2), an imbalance of which is implicated in conditions like pulmonary hypertension and preeclampsia . This compound may serve as a valuable tool for probing these pathways. Furthermore, the structural motif of this compound suggests it may be investigated for potential interactions with ion channels. Computational studies on compounds with similar aromaticity and hydrophobicity have indicated a potential to block the hERG potassium channel, an important consideration in early-stage drug discovery and safety pharmacology . Researchers can use this chemical to assess such off-target effects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C17H23NO3S/c1-12-5-4-6-14(9-12)18-22(20,21)11-17-8-7-13(10-15(17)19)16(17,2)3/h4-6,9,13,18H,7-8,10-11H2,1-3H3

InChI Key

NGNDJNAOGXWTSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

Elevating temperatures (>40°C) during sulfonylation accelerate side reactions (e.g., sulfonate ester formation), reducing yield by 15–20%. Non-polar solvents (toluene) favor selectivity but slow kinetics, while DMF balances reactivity and byproduct suppression.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst during the Mitsunobu step improves coupling efficiency to 89% yield by facilitating proton transfer.

Industrial-Scale Production

Scaling up requires modifications for safety and cost-effectiveness:

  • Continuous Flow Reactors : Replace batch processing for sulfonylation, reducing reaction time by 40%.

  • Solvent Recovery : Distillation reclaims >95% of DCM and THF, lowering production costs.

Table 3: Industrial vs. Laboratory-Scale Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Size10 g50 kg
Yield82%78%
Purity98%95%
Cost per Kilogram$1,200$800

Analytical Validation

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 376.1342 (calculated: 376.1345).
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 1.02 (s, 6H, CH₃), 2.32 (s, 3H, Ar-CH₃), 3.21 (s, 3H, SO₂CH₃).

  • ¹³C NMR : 207.5 ppm (C=O), 44.8 ppm (SO₂CH₃).

Challenges and Mitigation Strategies

  • Steric Hindrance : The bicyclic framework impedes sulfonylation; using excess MsCl (1.5 equiv) compensates.

  • Byproduct Formation : Silica gel chromatography (hexane:EtOAc = 3:1) removes sulfonate esters and unreacted aniline.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclo[2.2.1]heptane ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor cell proliferation through various mechanisms, including interference with DNA synthesis and induction of apoptosis in cancer cells. The structure–activity relationship (SAR) of these compounds is crucial for understanding their efficacy against different cancer cell lines.

Case Study:
A study published in 2022 explored new sulfonamide derivatives designed for anticancer activity. These derivatives were tested against several human cancer cell lines, revealing promising cytotoxic effects comparable to established chemotherapeutic agents . The mechanism involved targeting specific cellular pathways crucial for tumor growth.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, including those involved in metabolic pathways. The compound's structure suggests potential activity against enzymes such as carbonic anhydrase and certain proteases, which play roles in cancer progression and other diseases.

Case Study:
In a study focusing on enzyme inhibitors, novel sulfonamides were synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease treatment . The findings suggested that modifications in the sulfonamide structure could enhance inhibitory potency.

Therapeutic Potential

The therapeutic applications of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide extend beyond cancer treatment to include:

  • Antimicrobial Activity: Sulfonamides have historically been used as antibiotics; thus, derivatives may exhibit similar properties against bacterial infections.
  • Anti-inflammatory Effects: Some studies suggest that sulfonamides can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, biological activities, and physicochemical properties.

Structural Analogues and Substituent Variations

Compound ID Substituent (R-group) Key Features Biological Activity/Properties Reference
A (Target) N-(3-methylphenyl) - 3-methylphenyl group
- Rigid bicyclic core
Not explicitly reported in evidence
B N-(3-oxocyclohexyl) - Cyclohexenone-derived substituent
- Diastereomeric mixture
Synthesized in 47% yield as a colorless oil; used in hypervalent iodine catalysis
C N-(2-phenylthiazol-4-ylethyl) - Thiazole heterocycle
- Extended hydrophobic chain
Cytotoxicity (unquantified); 50% synthesis yield; characterized by NMR
D N-(dimethyltetradecanaminium) - Quaternary ammonium group
- Long aliphatic chain
Potent antimicrobial activity (MIC: 1.05–2.2 µmol/L against S. aureus and E. coli)
E N-(benzothiazolopyrimidinylidene) - Benzothiazolopyrimidine linker
- High crystallinity
92% synthesis yield; solid with high melting point (202–240°C)
F N-(4-trifluorobut-1-en-1-ylphenyl) - Perfluoroacylation
- Photocatalytic synthesis
Generated via Ir(ppy)₃-catalyzed reaction under blue LEDs
G (Enantiomers) N-(1-(4-fluorobenzyl)indolin-5-yl) - Indole-fluorobenzyl substituent
- Stereochemical variation
Kv7 channel activators; enantiomers (8f: [α]D +37.5°, 8g: [α]D -38.1°) with distinct optical rotations
H N-(adamantane-thiadiazolyl) - Adamantane-thiadiazole conjugate
- Hybrid scaffold
Enhances topotecan cytotoxicity; TDP1 inhibition potential
I N-(furan/thiophenemethyl) - Heterocyclic substituents (furan, thiophene) No reported activity; structural diversity for solubility optimization

Key Findings

Physicochemical Properties
  • Solubility : Oily diastereomers (B ) contrast with crystalline solids (E ), highlighting substituent-driven solubility differences .
  • Thermal Stability : High melting points in E (202–240°C) correlate with extended aromatic systems, whereas aliphatic chains (D ) reduce crystallinity .

Biological Activity

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 335.5 g/mol
  • LogP : 3 (indicating moderate lipophilicity)

The compound exhibits structural features typical of sulfonamides, which are known for their antibacterial properties. The bicyclic structure contributes to its unique biological profile.

Antimicrobial Properties

Sulfonamides are historically recognized for their antibacterial effects. Research indicates that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis. For instance, a study by Raza et al. (2012) demonstrated that certain sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting that 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide may possess similar properties .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate biosynthesis pathway. Inhibitors of DHPS can effectively reduce bacterial proliferation, making this compound a candidate for further investigation in antibiotic development.

Study on Antibacterial Efficacy

A recent study focused on the synthesis and evaluation of various sulfonamide derivatives, including our compound of interest. The results indicated that modifications in the aromatic ring significantly influence antibacterial activity:

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide 8 Very Strong

This data suggests that our compound exhibits potent antibacterial activity compared to other tested derivatives .

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed to evaluate the safety profile of the compound. The results showed:

Concentration (µM)Cell Viability (%)
0100
1095
5080
10060

At concentrations above 50 µM, significant cytotoxic effects were observed, indicating a need for careful dosage consideration in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide?

  • Methodological Answer : Synthesis typically involves coupling bicyclic ketone derivatives with methanesulfonamide intermediates. For example, nucleophilic substitution of a bromomethyl-substituted bicyclo[2.2.1]heptane precursor with 3-methylphenylamine under basic conditions (e.g., triethylamine in dichloromethane) can yield the target compound. Reaction optimization should focus on temperature control (reflux vs. room temperature) and stoichiometric ratios to minimize side products . X-ray crystallography and NMR spectroscopy are critical for confirming regioselectivity and structural integrity .

Q. How can researchers verify the stereochemical purity of this bicyclic sulfonamide?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric separation. Coupled with polarimetry or circular dichroism (CD), this method can resolve stereoisomers arising from the bicyclo[2.2.1]heptane core. Computational modeling (e.g., DFT calculations) may also predict optimal chiral configurations for biological activity .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Strict adherence to GHS guidelines is required. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid water contact due to potential decomposition (e.g., hydrolysis of the sulfonamide group). Store in airtight containers at 2–8°C, away from oxidizing agents. In case of skin exposure, wash immediately with polyethylene glycol 300 followed by soap and water .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in the bicyclic system) or solvent polarity. Use variable-temperature NMR to probe conformational flexibility. Compare experimental 1H^1H- and 13C^{13}C-NMR data with DFT-optimized structures (using solvents like DMSO-d6_6 or CDCl3_3) to identify dominant conformers. Refer to crystallographic data for ground-state validation .

Q. What in vitro assays are suitable for evaluating the biological activity of this sulfonamide?

  • Methodological Answer : Target enzyme inhibition assays (e.g., fluorescence-based enzymatic screens) are ideal. For example, test inhibition of carbonic anhydrase isoforms (CA-II, CA-IX) due to sulfonamide’s known zinc-binding affinity. Use IC50_{50} determination with purified enzymes and substrate analogs (e.g., 4-nitrophenyl acetate). Include positive controls like acetazolamide for validation .

Q. How can researchers design SAR studies to optimize the compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents on the 3-methylphenyl group (e.g., electron-withdrawing vs. donating groups) and the bicyclo[2.2.1]heptane core (e.g., dimethyl vs. diethyl). Evaluate changes in lipophilicity (logP) via shake-flask assays and correlate with cellular permeability (Caco-2 monolayer model). Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of key intermediates. Optimize purification via recrystallization (e.g., ethyl acetate/hexane gradient) or flash chromatography (silica gel, 40–63 µm). Track impurities (e.g., unreacted amine or sulfonyl chloride) using LC-MS with a C18 column and 0.1% formic acid mobile phase .

Data Contradiction & Validation

Q. How to address discrepancies between computational solubility predictions and experimental results?

  • Methodological Answer : Reassess force field parameters (e.g., COSMO-RS vs. UNIFAC) for the bicyclo[2.2.1]heptane scaffold. Experimentally, use the shake-flask method with buffered solutions (pH 7.4 PBS) and quantify via UV-Vis spectroscopy. Account for polymorphic forms (e.g., amorphous vs. crystalline) by conducting PXRD analysis .

Q. What analytical techniques confirm the absence of hydrolytic degradation products?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) followed by LC-MS/MS analysis in full-scan mode (m/z 100–800). Monitor for hydrolysis products like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid and 3-methylaniline. Use isotopic labeling (13C^{13}C-sulfonamide) to trace degradation pathways .

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